4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound features a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring. The presence of fluorine and nitro groups on the pyridine ring imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Cyclization: The formation of the pyrrolo[3,2-c]pyridine core is accomplished through cyclization reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate.
Major Products Formed
Reduction: 4-fluoro-3-amino-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrole ring.
Scientific Research Applications
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds in the pyrrolopyridine family:
4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but different ring fusion pattern, leading to distinct chemical properties.
4-fluoro-3-nitro-1H-pyrrolo[3,4-c]pyridine: Another isomer with a different arrangement of nitrogen atoms, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific ring fusion and the positioning of the fluorine and nitro groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-7-6-4(1-2-9-7)10-3-5(6)11(12)13/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDUQPMNOGIUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NC=C2[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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